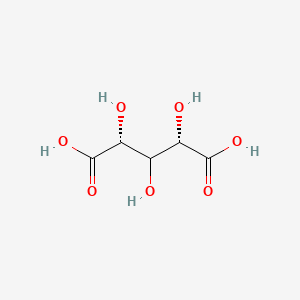
D-Xylaric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
D-Xylaric Acid can be synthesized through the oxidation of xylose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically takes place under controlled conditions to ensure the complete oxidation of xylose to this compound . Another method involves the aerobic oxidation of xylose in water over platinum catalysts. This method is efficient and operates at low temperatures, achieving high yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of xylose using platinum-based catalysts. The reaction is carried out in aqueous solutions under controlled pH and temperature conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
D-Xylaric Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid or platinum catalysts in aqueous solutions
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives of this compound.
科学研究应用
D-Xylaric Acid has several applications in scientific research:
作用机制
The mechanism of action of D-Xylaric Acid involves its interaction with various molecular targets and pathways. For example, in neuroprotection, it may modulate oxidative stress and inflammation pathways. The compound’s effects are mediated through its interaction with proteins and enzymes involved in these pathways .
相似化合物的比较
Similar Compounds
- L-Arabinaric Acid
- D-Arabinaric Acid
- Ribaric Acid
Uniqueness
D-Xylaric Acid is unique due to its specific structure and the types of reactions it undergoes. Its ability to form polyhydroxypolyamides distinguishes it from other similar compounds, making it valuable for industrial applications .
属性
分子式 |
C5H8O7 |
|---|---|
分子量 |
180.11 g/mol |
IUPAC 名称 |
(2S,4R)-2,3,4-trihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+ |
InChI 键 |
NPTTZSYLTYJCPR-MZJVJLTCSA-N |
手性 SMILES |
[C@@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |
规范 SMILES |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


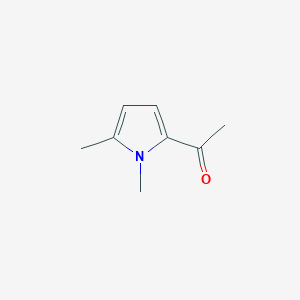
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
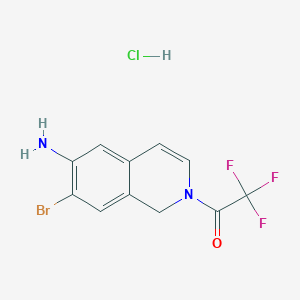

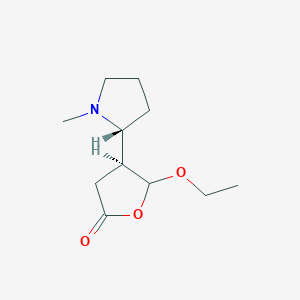
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
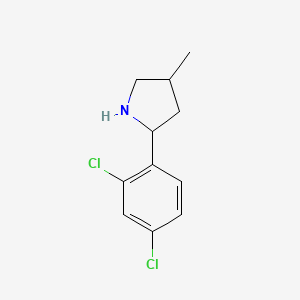
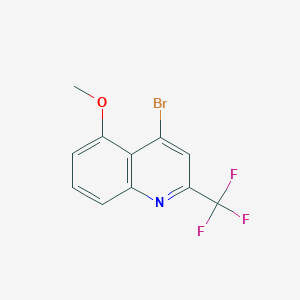
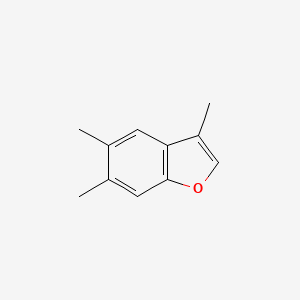
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
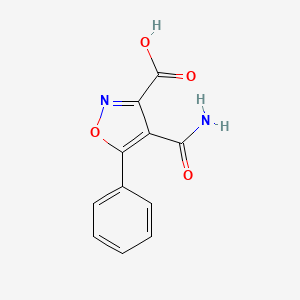
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)

